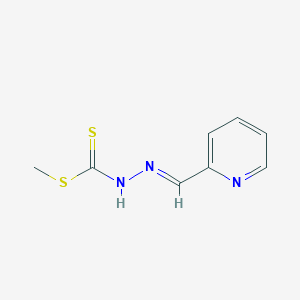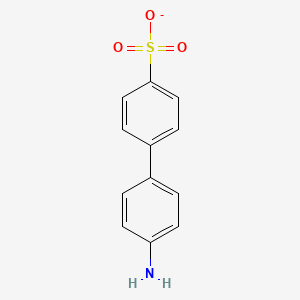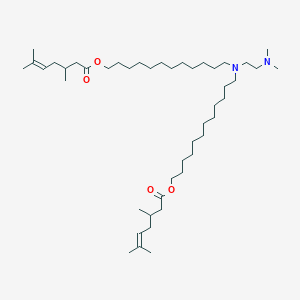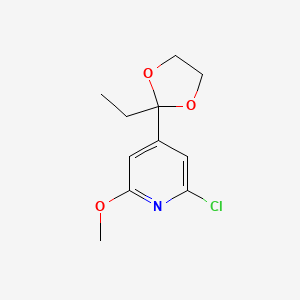
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with chloro, methoxy, and dioxolane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine typically involves the reaction of 2-chloro-4-hydroxy-6-methoxypyridine with 2-ethyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-ethoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-5-methoxypyridine
Uniqueness
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the dioxolane ring enhances its stability and solubility, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
2-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H14ClNO3/c1-3-11(15-4-5-16-11)8-6-9(12)13-10(7-8)14-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
LBSOLHHYSZTSSJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCCO1)C2=CC(=NC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
![isopropyl [6-(5-phenyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B15281763.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
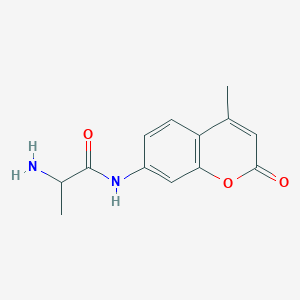
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
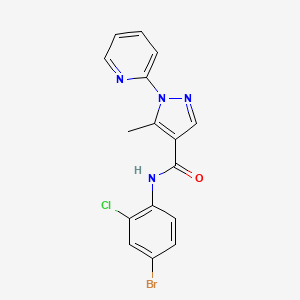
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)

![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)


